Fluoren-2-amine, 1,3-dibromo-7-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoren-2-amine, 1,3-dibromo-7-chloro- is a polyhalogenated derivative of fluorenes, which are aromatic hydrocarbons. This compound is characterized by the presence of two bromine atoms and one chlorine atom attached to the fluorene core, specifically at the 1, 3, and 7 positions, respectively. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-2-amine, 1,3-dibromo-7-chloro- typically involves multi-step organic reactions. One common method includes the bromination and chlorination of fluoren-2-amine. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Fluoren-2-amine, 1,3-dibromo-7-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
Fluoren-2-amine, 1,3-dibromo-7-chloro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex polyhalogenated aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of Fluoren-2-amine, 1,3-dibromo-7-chloro- involves its interaction with molecular targets through its halogen atoms. These interactions can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoren-2-amine, 1,3-dibromo-: Lacks the chlorine atom, which can result in different chemical properties and reactivity.
Fluoren-2-amine, 7-chloro-:
Fluoren-2-amine, 1,3,7-tribromo-: Contains an additional bromine atom, which can enhance its reactivity in certain reactions.
Uniqueness
Fluoren-2-amine, 1,3-dibromo-7-chloro- is unique due to the specific arrangement of its halogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
1785-18-8 |
---|---|
Molekularformel |
C13H8Br2ClN |
Molekulargewicht |
373.47 g/mol |
IUPAC-Name |
1,3-dibromo-7-chloro-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H8Br2ClN/c14-11-5-9-8-2-1-7(16)3-6(8)4-10(9)12(15)13(11)17/h1-3,5H,4,17H2 |
InChI-Schlüssel |
KGMYOYRFPWGQHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)Cl)C3=CC(=C(C(=C31)Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.